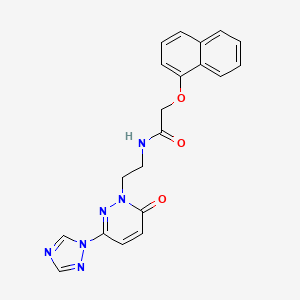

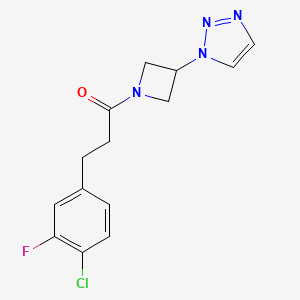

2-(naphthalen-1-yloxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(naphthalen-1-yloxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide" is a complex organic molecule that appears to be related to a family of compounds with various biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the naphthalene moiety and the acetamide group, are recurrent in several of the studies, suggesting potential pharmacological relevance.

Synthesis Analysis

The synthesis of related naphthalene-containing acetamide derivatives is well-documented. For instance, the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives involves N-chloroacetylation and N-alkylation starting from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, with characterization by 1H NMR, IR, and MS . This suggests that the synthesis of the compound may involve similar steps and analytical techniques for characterization.

Molecular Structure Analysis

The molecular structure of naphthalene-based acetamides can be quite complex, with the naphthalene ring typically being planar and various substituents affecting the overall conformation of the molecule. For example, in the case of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, the naphthalene ring is planar, and the side chain orientation allows the amide and aromatic groups to be approximately parallel . This information can be used to infer the likely planarity of the naphthalene moiety in the compound of interest and the potential orientation of its substituents.

Chemical Reactions Analysis

The naphthalene moiety in acetamide derivatives can participate in various chemical reactions. For instance, N-1-Naphthyl-3-oxobutanamide is used in heterocyclic synthesis to produce a range of pyridine derivatives through reactions with arylidinecyanothioacetamide, α-haloketones, and other reagents . This indicates that the naphthalene and acetamide components of the compound may offer multiple reactive sites for chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene-based acetamides can be influenced by their specific functional groups. Compounds like N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide exhibit potent inhibitory activity against aminopeptidase N due to the presence of a metal-chelating hydroxamate group . Similarly, the presence of a triazole ring in the compound of interest may confer unique chemical properties, such as the ability to interact with enzymes or receptors.

Relevant Case Studies

Several of the studies provide insights into the biological activities of naphthalene-based acetamides. For example, certain derivatives have shown antiproliferative activities against various human cancer cell lines , while others have been evaluated for anticonvulsant activity, with some compounds showing significant delay in the onset of convulsion . These case studies suggest that the compound may also possess pharmacological properties worthy of investigation.

特性

IUPAC Name |

2-naphthalen-1-yloxy-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O3/c27-19(12-29-17-7-3-5-15-4-1-2-6-16(15)17)22-10-11-25-20(28)9-8-18(24-25)26-14-21-13-23-26/h1-9,13-14H,10-12H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKSZFHRGIQTKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methoxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3002622.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B3002623.png)

![3-[(2,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]-1,2,4-triazole](/img/structure/B3002624.png)

![8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B3002625.png)

![1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B3002629.png)

![3-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B3002634.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide](/img/structure/B3002639.png)

![4-ethoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B3002644.png)